(3-(6-Bromopyridin-2-yl)phenyl)boronic acid
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Overview
Description
(3-(6-Bromopyridin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H9BBrNO2 and a molecular weight of 277.91 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromopyridinyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Bromopyridin-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(6-bromopyridin-2-yl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-(6-Bromopyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The bromopyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide, tetrahydrofuran
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenols
Substitution: Formation of substituted pyridines
Scientific Research Applications
(3-(6-Bromopyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(6-Bromopyridin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
(3-(6-Bromopyridin-2-yl)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the bromopyridinyl group, making it less versatile in certain reactions.
(4-Bromophenyl)boronic acid: Similar structure but with the bromine atom on the phenyl ring instead of the pyridine ring.
(3-Pyridyl)boronic acid: Contains a pyridine ring but lacks the bromine substitution, affecting its reactivity in certain reactions.
The uniqueness of this compound lies in its ability to participate in a wide range of reactions due to the presence of both the boronic acid and bromopyridinyl groups, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C11H9BBrNO2 |
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Molecular Weight |
277.91 g/mol |
IUPAC Name |
[3-(6-bromopyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BBrNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7,15-16H |
InChI Key |
FHCKNJFJOOORKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(=CC=C2)Br)(O)O |
Origin of Product |
United States |
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